molecular formula C24H26FNO2 B1590452 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate CAS No. 92118-83-7

4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate

Cat. No. B1590452
CAS RN: 92118-83-7
M. Wt: 379.5 g/mol
InChI Key: KVKDTXQRPCOZPE-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate is a versatile chemical compound used extensively in scientific research. Its unique properties make it suitable for various applications, including drug discovery, organic synthesis, and materials science.

Molecular Structure Analysis

The molecular formula of 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate is C24H26FNO2. It consists of a fluorophenyl group, a cyano group, and a butylcyclohexyl group attached to a benzoate ring .
  • Physical and Chemical Properties Analysis

    • Purity : 97%
  • Safety and Hazards

    • MSDS : Link
  • Scientific Research Applications

    Synthesis and Liquid Crystal Properties

    The compound 4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate is a novel liquid crystal material synthesized from 4-alkylcyclohexyl-benzoic acid through acylation and esterification reactions. The synthesized products were characterized by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1HNMR), high-performance liquid chromatography (HPLC), and elemental analysis (EA), laying a foundation for studying the performance of liquid crystal materials (Shen Jin-ping, 2007).

    Molecular Design for Dielectric Anisotropy

    The structural features responsible for large positive values of dielectric anisotropy were explored in a series of 4-cyanophenyl 4-X-benzoates and 4-cyanobiphenyl-4′-yl 4-X-benzoates (X = pentyl, butoxy), with and without fluoro-substitution. The study aimed to determine the influence of fluoro-substitution patterns on dielectric properties, which is crucial for the design of liquid crystal displays with improved performance (G. W. Gray, M. Hird, D. Lacey, K. Toyne, 1989).

    Dielectric and Mesomorphic Studies

    Experimental investigations of dipole-dipole interactions in anisotropic solutions were conducted, focusing on the dielectric properties of liquid crystalline solutions. These studies provide insights into the orientationally ordered environments and the effect of molecular structure on the dielectric properties of liquid crystals (K. Toriyama, S. Sugimori, K. Moriya, and David A. Dunmur, R. Hanson, 1996).

    Catalytic Applications

    Beyond its applications in liquid crystals, related benzoate derivatives have been explored for catalytic activities. For instance, phenylsilsesquioxane-benzoate heptacopper complexes were synthesized, characterized, and evaluated as catalysts for the oxidation of alkanes and alcohols, demonstrating the compound's potential in catalysis and material science (A. Bilyachenko et al., 2022).

    Environmental and Biological Transformations

    The transformation of phenol to benzoate via para-carboxylation using fluorinated analogues elucidated the mechanism of transformation in environmental and biological systems. This research highlights the role of fluoro-substituted benzoates in understanding chemical transformations in anaerobic conditions (B. Genthner, G. Townsend, P. Chapman, 1989).

    properties

    IUPAC Name

    (4-cyano-3-fluorophenyl) 4-(4-butylcyclohexyl)benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H26FNO2/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)24(27)28-22-14-13-21(16-26)23(25)15-22/h9-15,17-18H,2-8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KVKDTXQRPCOZPE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H26FNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20545761
    Record name 4-Cyano-3-fluorophenyl 4-(4-butylcyclohexyl)benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20545761
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    379.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)-benzoate

    CAS RN

    92118-83-7
    Record name 4-Cyano-3-fluorophenyl 4-(4-butylcyclohexyl)benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20545761
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Benzoic acid, 4-(trans-4-butylcyclohexyl)-, 4-cyano-3-fluorophenyl ester
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.615
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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